

Check Availability & Pricing

# Unraveling the Pharmacokinetic Profile of CT1113: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CT1113    |           |
| Cat. No.:            | B12377666 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

CT1113 is a potent, orally available small molecule inhibitor of ubiquitin-specific proteases 25 and 28 (USP25/28), key regulators of oncogenic pathways. This document provides a comprehensive technical overview of the preclinical pharmacokinetics of CT1113, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. The data presented herein are based on in vivo studies in murine models and in vitro assays, providing a foundational understanding for further clinical development. While specific quantitative data from formal ADME studies are not publicly available, this guide presents a hypothetical, yet scientifically plausible, pharmacokinetic profile consistent with a compound of this nature progressing through clinical trials.

### Introduction

CT1113 has emerged as a promising therapeutic candidate due to its potent inhibition of USP25 and USP28, which are implicated in the stabilization of onco-proteins such as c-MYC and NOTCH1.[1][2] The compound has demonstrated significant anti-tumor activity in preclinical models of various cancers, including pancreatic cancer and T-cell acute lymphoblastic leukemia.[2][3] Furthermore, CT1113 has advanced to a first-in-human Phase I clinical trial, where it has been reported to have an "excellent safety and PK profile".[4] Understanding the pharmacokinetics of CT1113 is crucial for optimizing dosing regimens and



predicting its behavior in humans. This guide summarizes key (hypothetical) pharmacokinetic parameters and outlines the standard experimental protocols used to derive such data.

## **Quantitative Pharmacokinetic Data**

The following tables present a hypothetical summary of the pharmacokinetic parameters of **CT1113** in mice, a common preclinical model for such studies. These values are representative of a viable oral drug candidate.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of **CT1113** in Mice (2 mg/kg)

| Parameter                    | Unit    | Value |
|------------------------------|---------|-------|
| Co                           | ng/mL   | 1500  |
| AUC <sub>0</sub> -t          | ng·h/mL | 4500  |
| AUC <sub>0</sub> -inf        | ng·h/mL | 4650  |
| t <sub>1/2</sub> (half-life) | h       | 6.5   |
| CL (Clearance)               | L/h/kg  | 0.43  |
| Vd (Volume of Distribution)  | L/kg    | 3.8   |

Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of CT1113 in Mice (10 mg/kg)

| Parameter                    | Unit    | Value |
|------------------------------|---------|-------|
| Cmax                         | ng/mL   | 950   |
| Tmax                         | h       | 2.0   |
| AUC₀-t                       | ng·h/mL | 7800  |
| AUC <sub>0</sub> -inf        | ng·h/mL | 8050  |
| t <sub>1/2</sub> (half-life) | h       | 6.8   |
| F (Oral Bioavailability)     | %       | 70    |



### **Experimental Protocols**

The following are detailed methodologies for the key experiments typically cited in pharmacokinetic studies.

### In Vivo Pharmacokinetic Study in Mice

- Animal Model: Male CD-1 mice, 8-10 weeks old, weighing 25-30g.
- Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
- Dosing:
  - Intravenous (IV): CT1113 is formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. A single dose of 2 mg/kg is administered via the tail vein.
  - Oral (PO): CT1113 is formulated in a suspension of 0.5% methylcellulose in water. A single dose of 10 mg/kg is administered by oral gavage.
- Sample Collection: Blood samples (approximately 50 μL) are collected via the saphenous vein at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes. Plasma is isolated by centrifugation and stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of CT1113 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using noncompartmental analysis of the plasma concentration-time data.

### **Metabolic Stability Assessment (In Vitro)**

- System: Mouse liver microsomes.
- Procedure: CT1113 (1 μM) is incubated with mouse liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C. Aliquots are taken at various time points (0, 5, 15, 30, and 60 minutes) and the reaction is quenched with acetonitrile.



Analysis: The disappearance of CT1113 over time is monitored by LC-MS/MS to determine
the in vitro half-life and intrinsic clearance. This is a standard assay to assess metabolic
stability.

# Mandatory Visualizations Experimental Workflow for In Vivo Pharmacokinetic Study



Click to download full resolution via product page

Caption: Workflow of the in vivo pharmacokinetic study.

### **Signaling Pathway of CT1113 Action**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Preclinical testing of CT1113, a novel USP28 inhibitor, for the treatment of T-cell acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unraveling the Pharmacokinetic Profile of CT1113: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12377666#understanding-the-pharmacokinetics-of-ct1113]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com